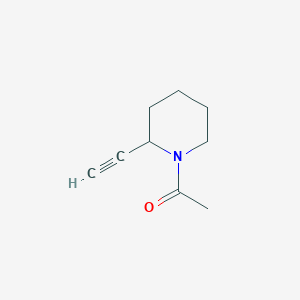

Piperidine,1-acetyl-2-ethynyl-

Beschreibung

Importance of Piperidine (B6355638) Ring Systems in Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in organic and medicinal chemistry. accelachem.com This structural motif is present in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals. accelachem.comulaval.ca Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as basicity and lipophilicity, which can be crucial for biological activity. Piperidine derivatives are found in over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. ulaval.ca The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for precise three-dimensional arrangements of substituents, influencing their interaction with biological targets like enzymes and receptors. blog.jpresearchgate.net

Contextualization of Acetyl and Ethynyl (B1212043) Functionalities within Heterocyclic Frameworks

The introduction of acetyl and ethynyl groups onto a heterocyclic framework like piperidine significantly expands its chemical utility and potential applications. The N-acetyl group, formed by the acylation of the piperidine nitrogen, transforms the secondary amine into an amide. This modification removes the basicity of the nitrogen and introduces a planar amide bond, which can influence the molecule's conformation and hydrogen bonding capabilities. N-acetylation is a common strategy in organic synthesis and drug design to modify a compound's properties. umpr.ac.idnih.gov

The ethynyl group, a carbon-carbon triple bond, is a highly versatile functional group in organic synthesis. It is a key participant in a variety of powerful coupling reactions, such as the Sonogashira, and click chemistry reactions, allowing for the facile construction of more complex molecules. project-miel.eu The ethynyl group can also be hydrated to form a ketone, or act as a precursor for various other functional groups. ulaval.ca In the context of medicinal chemistry, the introduction of an ethynyl group can modulate the electronic and steric properties of a molecule, potentially enhancing its binding affinity to a target protein. nih.gov

Scope and Significance of Academic Research on N-Acetyl-2-ethynylpiperidine

Specific academic research focusing solely on Piperidine, 1-acetyl-2-ethynyl- is limited in publicly accessible literature. The compound, particularly its (S)-enantiomer (CAS Number: 128960-04-3), is listed in chemical catalogs, indicating its synthesis and availability as a building block for further chemical synthesis.

While dedicated studies on this exact molecule are not prominent, research on closely related structures provides a context for its potential significance. The synthesis of the precursor, 2-ethynylpiperidine (B1602017), has been explored, for instance, through methods like flow electrochemistry which allows for the introduction of C-nucleophiles at the 2-position of the piperidine ring. researchgate.netamericanchemicalsuppliers.com The subsequent N-acetylation of the secondary amine is a standard and well-documented chemical transformation. umpr.ac.idnih.gov

The academic interest in N-acetyl-2-ethynylpiperidine likely lies in its potential as a chiral building block for the synthesis of more complex and biologically active molecules. The combination of the chiral piperidine scaffold with the reactive ethynyl handle makes it a valuable intermediate for constructing novel alkaloids, pharmaceuticals, and other fine chemicals.

Data Tables

Table 1: Properties of (S)-Piperidine, 1-acetyl-2-ethynyl-

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| CAS Number | 128960-04-3 |

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-(2-ethynylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-9-6-4-5-7-10(9)8(2)11/h1,9H,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJWFTSLKATWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Acetyl 2 Ethynylpiperidine and Its Analogues

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring is a fundamental step in the synthesis of N-acetyl-2-ethynylpiperidine. Various strategies, broadly categorized into cyclization reactions and reductive approaches, have been developed for the synthesis of substituted piperidines.

Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization reactions are a powerful tool for the construction of the piperidine ring from acyclic precursors. These methods involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close the six-membered ring.

A variety of cyclization strategies have been reported, including:

Intramolecular Reductive Amination: This approach involves the cyclization of an amino-aldehyde or amino-ketone precursor. The initial formation of a cyclic iminium ion is followed by in situ reduction to yield the piperidine ring.

Oxidative Amination of Alkenes: Non-activated alkenes can undergo oxidative amination to form substituted piperidines. This can be achieved using catalysts such as gold(I) complexes in the presence of an oxidizing agent.

Reductive Hydroamination/Cyclization of Alkynes: Alkynes can be functionalized through an acid-mediated reaction with an enamine to form an iminium ion, which is then reduced to the corresponding piperidine.

Radical-Mediated Amine Cyclization: Linear amino-aldehydes can undergo intramolecular cyclization mediated by a radical mechanism, often catalyzed by transition metals like cobalt(II).

Electroreductive Cyclization: The reaction of imines with terminal dihaloalkanes can be promoted by electrochemical reduction to afford piperidine derivatives. This method offers a green and efficient alternative to traditional chemical reagents.

| Cyclization Strategy | Precursor Type | Key Reagents/Catalysts | Ref. |

| Intramolecular Reductive Amination | Amino-aldehyde/ketone | Reducing agent (e.g., NaBH3CN) | whiterose.ac.uk |

| Oxidative Amination of Alkenes | N-tethered alkene | Gold(I) or Palladium catalyst, Oxidant | wikipedia.org |

| Reductive Hydroamination of Alkynes | Amino-alkyne | Acid, Reducing agent | wikipedia.org |

| Radical-Mediated Cyclization | Amino-aldehyde | Cobalt(II) catalyst | wikipedia.org |

| Electroreductive Cyclization | Imine and dihaloalkane | Electrochemical cell | nih.govorganic-chemistry.org |

Reductive Approaches to Saturated Piperidine Rings

The reduction of pyridine (B92270) derivatives is a widely utilized and direct method for the synthesis of the saturated piperidine core. This approach benefits from the commercial availability of a vast array of substituted pyridines.

Catalytic Hydrogenation of Pyridines: The most common method for the synthesis of piperidines is the catalytic hydrogenation of pyridines. wikipedia.org This reaction typically employs transition metal catalysts under a hydrogen atmosphere. A variety of catalysts can be used, with the choice often influencing the reaction conditions and stereoselectivity.

Commonly used catalysts include:

Rhodium on carbon (Rh/C)

Palladium on carbon (Pd/C)

Platinum oxide (PtO₂)

Ruthenium-based catalysts

The conditions for hydrogenation can vary significantly in terms of temperature, pressure, and solvent, depending on the specific substrate and catalyst employed. For instance, rhodium on carbon has been shown to effectively catalyze the hydrogenation of various pyridines at 80 °C in water under 5 atm of H₂ pressure. scirp.org

| Catalyst | Substrate | Conditions | Key Features | Ref. |

| Rh/C | Pyridine derivatives | 80 °C, 5 atm H₂, H₂O | Mild conditions, applicable to various substrates | scirp.org |

| Pd/C with Ammonium Formate | Pyridine N-oxides | Reflux | Avoids strong acids and harsh reagents | scirp.org |

| Borane Catalysts | Pyridine derivatives | Ammonia (B1221849) borane | Metal-free transfer hydrogenation | scirp.org |

Introduction of the Ethynyl (B1212043) Moiety at the 2-Position

Once the piperidine ring is constructed, the next critical step is the introduction of the ethynyl group at the 2-position. This requires regioselective functionalization, which can be challenging due to the similar reactivity of the C-2 and C-6 positions.

Favorskii Reaction and Related Ethynylation Procedures

While the Favorskii reaction is a well-known method for the synthesis of acetylenic compounds from ketones, its direct application to the synthesis of 2-ethynylpiperidine (B1602017) from a suitable 2-piperidone (B129406) precursor is not extensively documented in the reviewed literature. Conceptually, this would involve the reaction of a 2-halopiperidone with a strong base. However, alternative modern ethynylation procedures are more commonly employed for such transformations.

Transition-Metal Catalyzed Cross-Coupling Reactions for Alkyne Formation

Transition-metal catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds, including the introduction of an ethynyl group. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an organic halide in the presence of a palladium catalyst and a copper(I) co-catalyst, is a particularly relevant method. wikipedia.orgorganic-chemistry.org

To apply this to the synthesis of 2-ethynylpiperidine, a 2-halopiperidine derivative would be a necessary precursor. The reactivity of the halide in the Sonogashira coupling generally follows the order I > Br > Cl. The N-acetyl group would likely be introduced after the coupling reaction to avoid potential complications.

Hypothetical Sonogashira Coupling for 2-Ethynylpiperidine Synthesis:

Preparation of a 2-Halopiperidine: A suitable N-protected 2-halopiperidine (e.g., N-Boc-2-bromopiperidine) would be required.

Sonogashira Coupling: The 2-halopiperidine would be reacted with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine).

Deprotection and N-Acetylation: Removal of the N-protecting group (e.g., Boc) and the silyl (B83357) group from the alkyne, followed by N-acetylation, would yield the final product.

| Reaction | Substrates | Catalysts/Reagents | Product | Ref. |

| Sonogashira Coupling | 2-Halopiperidine, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynylpiperidine | wikipedia.orgorganic-chemistry.org |

Regioselective Functionalization at the Piperidine 2-Position

Direct C-H functionalization of the piperidine ring at the 2-position offers a more atom-economical approach to introducing substituents. Several methods have been developed to achieve this regioselectivity.

Rhodium-Catalyzed C-H Insertion: Chiral dirhodium tetracarboxylate catalysts can be used to functionalize the C-2 position of N-protected piperidines. nih.govyoutube.com The choice of both the catalyst and the nitrogen protecting group (e.g., Boc, brosyl) can influence the site selectivity and stereoselectivity of the reaction. nih.govyoutube.com This method could potentially be adapted to introduce a precursor to the ethynyl group.

Oxidation to an Iminium Ion followed by Nucleophilic Addition: Piperidines can be oxidized to form an endocyclic iminium ion, which is then susceptible to nucleophilic attack at the C-2 position. This strategy allows for the introduction of a variety of carbon-based nucleophiles. To synthesize 2-ethynylpiperidine, an ethynyl nucleophile, such as ethynylmagnesium bromide or lithium acetylide, could be added to the intermediate iminium ion.

| Functionalization Method | Key Intermediate | Reagents/Catalysts | Potential Nucleophile for Ethynylation | Ref. |

| Rh-Catalyzed C-H Insertion | Carbene | Rhodium catalyst, Diazo compound | - | nih.govyoutube.com |

| Iminium Ion Addition | Endocyclic Iminium Ion | Oxidizing agent | Ethynyl Grignard, Lithium Acetylide |

N-Acetylation Techniques

The introduction of the acetyl group onto the nitrogen atom of the 2-ethynylpiperidine precursor is a critical step in the synthesis of the target molecule. Several N-acetylation protocols can be employed, ranging from direct acylation to strategies involving protecting groups.

Direct N-acylation of the secondary amine of 2-ethynylpiperidine is the most straightforward approach. This typically involves the reaction of the amine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The choice of reagents and conditions can significantly influence the reaction's efficiency and yield.

A variety of catalysts have been reported to facilitate N-acylation reactions, which could be applicable to the synthesis of N-acetyl-2-ethynylpiperidine. These include Lewis acids like zinc chloride (ZnCl2), ferric chloride (FeCl3), and aluminum triflate (Al(OTf)3), as well as other catalysts like iodine and nickel(II) chloride (NiCl2). orientjchem.org In some cases, catalyst-free conditions can also be highly effective, offering a greener and more cost-effective alternative. orientjchem.org For instance, the reaction of amines with acetic anhydride can proceed efficiently without any solvent or catalyst, affording the N-acylated products in good to excellent yields within a short reaction time. orientjchem.org

The choice of solvent can also play a role, although in some solvent-free protocols, the reaction proceeds efficiently without any medium. orientjchem.org The use of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is common, particularly when using acyl chlorides, to neutralize the hydrochloric acid byproduct. semanticscholar.orgscribd.com

Table 1: Examples of Direct N-Acylation Conditions for Amines

| Acylating Agent | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetic Anhydride | None | Solvent-free | 5-15 min | Good to Excellent | orientjchem.org |

| Benzoyl Chloride | DIPEA | CH2Cl2 | 3 h | 94% | semanticscholar.org |

| Various Acids | Pivaloyl Chloride/Triethylamine | Not specified | Not specified | Good | scribd.com |

In more complex syntheses, particularly when other reactive functional groups are present in the molecule, a protecting group strategy may be necessary. jocpr.comnih.gov Protecting groups are used to temporarily mask a reactive functional group to prevent it from reacting in subsequent steps. jocpr.com For the synthesis of N-acetyl-2-ethynylpiperidine, this would likely involve the protection of other functionalities if the 2-ethynylpiperidine precursor were to undergo further transformations before N-acetylation.

However, in the context of acetylating a simple 2-ethynylpiperidine, a direct approach is generally preferred due to its atom economy and step efficiency. The N-acetyl group itself can be considered a protecting group for the amine functionality in certain multi-step organic processes. orientjchem.orgnih.govresearchgate.net Should the ethynyl group require modification, the N-acetyl group would protect the piperidine nitrogen from participating in undesired side reactions.

The selection of protecting groups is crucial and depends on their stability under various reaction conditions and the ease of their removal. jocpr.com Common amine protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic or hydrogenolysis conditions, respectively. After the necessary synthetic transformations on other parts of the molecule, the protecting group on the nitrogen would be removed, followed by the N-acetylation step as described in the direct acylation protocols.

Asymmetric Synthesis and Stereocontrol in N-Acetyl-2-ethynylpiperidine Formation

The 2-position of the piperidine ring in N-acetyl-2-ethynylpiperidine is a stereocenter. Therefore, controlling the stereochemistry at this position is a key aspect of its synthesis, leading to the formation of a specific enantiomer or diastereomer. Asymmetric synthesis and stereocontrol strategies can be implemented during the formation of the piperidine ring or during the introduction of the ethynyl group.

Stereocontrolled synthesis of 2-substituted piperidines can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. nih.govnih.govresearchgate.net For example, asymmetric alkylation of a chiral imine or enamine derived from a piperidine precursor could be a viable strategy to introduce the ethynyl group with high stereoselectivity.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. rsc.org Chiral organocatalysts could potentially be used to catalyze the addition of an ethynyl nucleophile to a suitable piperidine-based electrophile in an enantioselective manner. Furthermore, enzymatic resolutions or chemoenzymatic methods could be employed to separate enantiomers or to selectively synthesize one enantiomer of a key intermediate. nih.gov

The development of stereoselective reactions is a significant area of research, and methods for the stereocontrolled synthesis of substituted heterocycles are continually being refined. nih.govnih.gov

Evaluation of Green Chemistry Principles in Synthetic Pathways

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. nih.govresearchgate.netunibo.it For the synthesis of N-acetyl-2-ethynylpiperidine, several aspects can be considered to make the process more environmentally friendly.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct N-acetylation, for example, has a higher atom economy than a protecting group strategy.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. unibo.it For instance, catalyst-free and solvent-free N-acetylation protocols significantly improve the greenness of the synthesis. orientjchem.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: While not directly applicable to the core synthesis of the piperidine ring from common starting materials, the broader context of synthesizing precursors from renewable resources is a key principle of green chemistry. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused. frontiersin.org

An efficient green chemistry approach to the synthesis of N-substituted piperidones has been developed, which presents significant advantages over classical methods. nih.govresearchgate.net Such principles can be extended to the synthesis of other piperidine derivatives.

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Practicality

Route 1: Direct N-Acetylation of racemic 2-ethynylpiperidine

Yield: Potentially high for the N-acetylation step itself, as many direct acylation methods report good to excellent yields. orientjchem.org

Selectivity: This route would produce a racemic mixture of N-acetyl-2-ethynylpiperidine.

Practicality: This is likely the most straightforward and cost-effective route for producing the racemic compound. It involves fewer steps and readily available reagents.

Route 2: Asymmetric synthesis of 2-ethynylpiperidine followed by N-acetylation

Selectivity: High enantioselectivity could be achieved, leading to a specific enantiomer of the final product.

Practicality: This route is more complex and would likely involve more expensive chiral catalysts or auxiliaries. It would be the preferred route when a specific stereoisomer is required for a particular application.

Route 3: Synthesis involving protecting groups

Selectivity: This route offers high selectivity in transformations of multifunctional molecules.

Table 2: Comparative Analysis of Potential Synthetic Routes

| Synthetic Route | Anticipated Yield | Stereoselectivity | Practicality & Scalability | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Direct N-Acetylation of Racemic Precursor | High | None (Racemic Product) | High | Simplicity, cost-effective | Produces a mixture of enantiomers |

| Asymmetric Synthesis then N-Acetylation | Moderate to High | High | Moderate | Provides enantiomerically pure product | Higher cost, more complex |

| Protecting Group Strategy | Lower Overall | High (if combined with asymmetric steps) | Low for this specific target | Useful for complex analogues | Less step-economical |

Chemical Reactivity and Transformation Pathways of N Acetyl 2 Ethynylpiperidine

Reactivity of the Terminal Alkyne Functionality

The carbon-carbon triple bond of the ethynyl (B1212043) group is an electron-rich region, making it susceptible to attack by electrophiles and a participant in various cycloaddition and metal-catalyzed coupling reactions. The terminal hydrogen is weakly acidic, allowing for the formation of acetylides which are potent nucleophiles.

Nucleophilic and Electrophilic Additions to the Triple Bond

The terminal alkyne of N-acetyl-2-ethynylpiperidine can undergo both nucleophilic and electrophilic addition reactions. The regioselectivity of these additions is a key consideration in synthetic applications.

Nucleophilic Additions:

Nucleophilic addition to alkynes typically requires activation of the alkyne or the use of a potent nucleophile. A common example is the hydration of the alkyne to form a ketone. In a synthesis of natural products like (+)-antofine and (-)-cryptopleurine, a similar compound, a 2-ethynylpiperidine (B1602017) derivative, undergoes hydration. nih.govresearchgate.net This reaction typically proceeds via an enol intermediate which then tautomerizes to the more stable ketone. The hydration of 2-ethynylpiperidine derivatives to form the corresponding β-aminoketone has been shown to be sensitive to reaction conditions, with the potential for racemization at the chiral center. nih.govresearchgate.netresearchgate.net Careful control of pH and the choice of metal additives are crucial to minimize this side reaction. nih.govresearchgate.net

Another important class of nucleophilic additions involves organometallic reagents. The synthesis of α-acetylenyl azacycles can be achieved through the reaction of N,O-acetal trimethylsilyl (B98337) (TMS) ethers with organostannane reagents in the presence of a Lewis acid. mdpi.com This demonstrates the addition of a carbon nucleophile to a precursor of the piperidine (B6355638) ring to install the ethynyl group.

Electrophilic Additions:

Electrophilic addition reactions involve the initial attack of an electrophile on the π-system of the alkyne. wikipedia.org For a terminal alkyne like that in N-acetyl-2-ethynylpiperidine, the addition of hydrogen halides (HX) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted internal carbon of the original triple bond. libretexts.org This process breaks one of the π-bonds and results in a vinyl halide. The reaction proceeds through a vinyl carbocation intermediate. libretexts.org

| Reaction Type | Reactant/Reagent | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Addition (Hydration) | Water (H₂O), Metal Catalyst | β-Aminoketone | nih.govresearchgate.net |

| Electrophilic Addition | Hydrogen Halide (HX) | Vinyl Halide | wikipedia.orglibretexts.org |

Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne is an excellent participant in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". google.com This reaction provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. osi.lv The reaction involves the coupling of the terminal alkyne of N-acetyl-2-ethynylpiperidine with an organic azide (B81097) in the presence of a copper(I) catalyst. This methodology is widely used for creating complex molecular architectures and for bioconjugation. google.comslideshare.net

In a related synthetic strategy, N-propargylated 2,4-dioxopiperidines (containing a terminal alkyne) undergo CuAAC with various in situ-generated azides to produce a diverse library of triazole-substituted products in good to excellent yields. osi.lv This highlights the reliability and versatility of using the ethynyl group on a piperidine scaffold for building larger, more complex molecules.

Beyond CuAAC, the Huisgen 1,3-dipolar cycloaddition can occur thermally, although it often lacks the regioselectivity of the copper-catalyzed version. In some sterically constrained systems, however, thermal cycloaddition can lead to selective formation of 1,5-disubstituted triazoles. slideshare.net

Oxidative and Reductive Transformations of the Ethynyl Group

Oxidative Transformations:

The ethynyl group is susceptible to oxidation under various conditions, which can lead to either cleavage of the triple bond or its conversion to other functional groups.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond. libretexts.orgarkat-usa.org For a terminal alkyne such as in N-acetyl-2-ethynylpiperidine, this cleavage typically yields a carboxylic acid (from the internal alkyne carbon) and carbon dioxide (from the terminal carbon). arkat-usa.org This reaction effectively shortens the carbon chain by one atom.

Gentle Oxidation: Under milder, neutral conditions, potassium permanganate can oxidize alkynes to form vicinal dicarbonyl compounds (1,2-diketones). libretexts.org This transformation preserves the carbon skeleton.

Reductive Transformations:

The alkyne can be fully or partially reduced depending on the catalyst and reaction conditions.

Reduction to Alkane: Catalytic hydrogenation using catalysts like platinum (Pt) or palladium on carbon (Pd/C) with hydrogen gas (H₂) will fully reduce the triple bond to an alkane, yielding N-acetyl-2-ethylpiperidine.

Reduction to cis-Alkene: To stop the reduction at the alkene stage, a "poisoned" or deactivated catalyst is required. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is commonly used for the stereoselective reduction of alkynes to cis (or Z)-alkenes. This would convert the ethynyl group to a vinyl group.

Reduction to trans-Alkene: A dissolving metal reduction, using sodium (Na) in liquid ammonia (B1221849) (NH₃), can be used to produce the trans (or E)-alkene. This reaction proceeds through a radical anion intermediate and results in anti-addition of hydrogen across the triple bond.

| Transformation | Reagent(s) | Product | Reference |

|---|---|---|---|

| Oxidative Cleavage | O₃ or KMnO₄ (strong) | Carboxylic Acid + CO₂ | arkat-usa.org |

| Gentle Oxidation | KMnO₄ (neutral) | 1,2-Diketone | libretexts.org |

| Full Reduction | H₂, Pd/C | Alkane | - |

| Partial Reduction (cis) | H₂, Lindlar's Catalyst | cis-Alkene | - |

| Partial Reduction (trans) | Na, NH₃ (liq.) | trans-Alkene | - |

Transformations Involving the N-Acetyl Group

The N-acetyl group is a stable amide functionality that can nevertheless be modified or removed under specific conditions, providing a pathway to further derivatization of the piperidine nitrogen.

Hydrolysis and Amide Bond Modifications

The N-acetyl amide bond can be cleaved or modified through several chemical routes.

Hydrolysis: The N-acetyl group can be removed (hydrolyzed) under either acidic or basic conditions to yield the parent secondary amine, 2-ethynylpiperidine. This deprotection is a common strategy to allow for subsequent reactions at the nitrogen atom. For instance, the hydrolysis of a related N-Boc protected piperidine derivative is achieved under acidic conditions. google.com

Reduction: The amide carbonyl of the N-acetyl group can be reduced to a methylene (B1212753) group (-CH₂-), converting the N-acetylpiperidine into an N-ethylpiperidine. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). More sophisticated methods involve catalytic hydrogenation using bimetallic catalysts, such as PtV/titania, at elevated temperature and pressure, which has been shown to convert 1-acetylpiperidine (B1204225) to 1-ethylpiperidine (B146950) with high selectivity. csic.esgoogle.com

Conversion to Thioamide: The oxygen atom of the acetyl group can be replaced with sulfur to form the corresponding N-thioacetylpiperidine. A classic method for this conversion involves reacting the N-acetylpiperidine with phosphorus pentasulfide (P₄S₁₀). rsc.org This reaction was reported to proceed readily, yielding the thioamide product. rsc.org

N-Deacetylation and Subsequent N-Functionalization

A key synthetic strategy involving N-acetyl-2-ethynylpiperidine is the removal of the acetyl group to unmask the secondary amine, which can then be functionalized in various ways. This two-step process expands the molecular diversity achievable from this scaffold.

The deacetylation step, as mentioned, yields 2-ethynylpiperidine. google.com This secondary amine is a versatile intermediate. For example, it can undergo N-methylation using the Eschweiler-Clarke reaction, which involves treatment with formaldehyde (B43269) and formic acid, to produce N-methyl-2-ethynylpiperidine. nih.gov This demonstrates a straightforward N-alkylation following deprotection.

More broadly, once the secondary amine is available, it can be subjected to a wide range of N-functionalization reactions, including:

N-Arylation: Coupling with aryl halides, often through palladium- or copper-catalyzed reactions like the Buchwald-Hartwig or Ullmann couplings, to form N-arylpiperidines. nih.gov

N-Acylation: Reaction with different acyl chlorides or anhydrides to introduce a variety of amide functionalities.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to install diverse N-alkyl groups.

This sequential approach, where the alkyne's reactivity is first utilized followed by deacetylation and N-functionalization, allows for the synthesis of highly complex and specifically substituted piperidine derivatives.

| Compound Name |

|---|

| Piperidine, 1-acetyl-2-ethynyl- |

| N-acetyl-2-ethynylpiperidine |

| (+)-antofine |

| (-)-cryptopleurine |

| N-acetyl-2-ethylpiperidine |

| 2-ethynylpiperidine |

| 1-N-BOC-4-acetyl piperidine |

| N-ethylpiperidine |

| 1-acetylpiperidine |

| N-thioacetylpiperidine |

| N-methyl-2-ethynylpiperidine |

| N-arylpiperidines |

| 1,2,3-triazoles |

| 2,4-dioxopiperidines |

Influence of Substituent Effects and Conformational Preferences on Reactivity

The reactivity of cyclic compounds is profoundly influenced by their three-dimensional structure, particularly the conformational preferences of their substituents. In a piperidine ring, substituents can occupy either an axial or an equatorial position, and this choice has significant stereoelectronic consequences.

For substituted piperidines, there is often a thermodynamic preference for larger groups to occupy the more spacious equatorial position to minimize steric strain. However, computational and experimental studies on N-deuteromethyl-2-ethynylpiperidine (N-CH₂D-2-ethynylpiperidine) have revealed a notable exception. In this closely related system, the dominant conformation, accounting for over 99% of the population in solution, is the one where the 2-ethynyl substituent occupies the axial position. soton.ac.uk This preference for the axial orientation is significant and suggests that factors other than simple steric bulk, such as hyperconjugation or other electronic interactions involving the alkyne's π-system and the piperidine ring orbitals, play a decisive role in stabilizing this conformation.

This strong axial preference has direct implications for the molecule's reactivity. Reactions occurring at the piperidine ring or at the ethynyl group will proceed from this ground-state conformation. For instance, the approach of a reagent to the piperidine ring will be sterically influenced by the axially-disposed ethynyl group. Conversely, the accessibility of the ethynyl group itself is dictated by its axial placement. This conformational lock can be exploited to achieve stereoselective reactions, as the facial bias created by the substituent's orientation can direct incoming reagents to one side of the molecule over the other.

| Compound | Dominant Conformer | Substituent Position | Implication | Reference |

|---|---|---|---|---|

| N-CH₂D-2-ethynylpiperidine | eq-CH₂D-ax-2-ethynylpiperidine | Axial | Suggests stabilizing electronic interactions outweigh steric hindrance, influencing the stereochemical outcome of reactions. | soton.ac.uk |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For Piperidine (B6355638), 1-acetyl-2-ethynyl-, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

The ¹H NMR spectrum of Piperidine, 1-acetyl-2-ethynyl- is expected to show distinct signals corresponding to the protons of the piperidine ring, the acetyl group, and the ethynyl (B1212043) group. The chemical shifts are influenced by the electron-withdrawing acetyl group and the anisotropic effects of the carbon-carbon triple bond.

The piperidine ring protons would appear as a series of complex multiplets in the upfield region of the spectrum. The protons on C6 (adjacent to the nitrogen) would be deshielded due to the inductive effect of the nitrogen and the amide bond, resonating at a lower field compared to the other ring protons. The proton at C2, being adjacent to the ethynyl group, would also experience a downfield shift. The acetyl group would present a sharp singlet, typically around 2.1 ppm. The terminal ethynyl proton is expected to appear as a singlet in the range of 2.0-3.0 ppm.

The ¹³C NMR spectrum would provide complementary information. The carbonyl carbon of the acetyl group would be observed at a characteristic downfield shift (around 170 ppm). The two sp-hybridized carbons of the ethynyl group would resonate in the range of 70-90 ppm. The carbons of the piperidine ring would appear in the upfield region, with C2 and C6 being the most deshielded among the ring carbons due to their proximity to the nitrogen and the ethynyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for Piperidine, 1-acetyl-2-ethynyl-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~4.5-5.0 | m |

| H-3 | ~1.5-1.8 | m |

| H-4 | ~1.5-1.8 | m |

| H-5 | ~1.5-1.8 | m |

| H-6ax | ~3.8-4.2 | m |

| H-6eq | ~2.8-3.2 | m |

| Acetyl-CH₃ | ~2.1 | s |

| Ethynyl-H | ~2.5 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for Piperidine, 1-acetyl-2-ethynyl-

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~50-55 |

| C-3 | ~25-30 |

| C-4 | ~20-25 |

| C-5 | ~25-30 |

| C-6 | ~45-50 |

| Acetyl-C=O | ~170 |

| Acetyl-CH₃ | ~22 |

| Ethynyl-C≡ | ~80-85 |

| ≡C-H | ~70-75 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network within the molecule. Cross-peaks would be observed between geminal and vicinal protons on the piperidine ring, allowing for the tracing of the proton connectivity from H-2 through to H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. Each cross-peak in the HSQC spectrum would link a proton signal to the carbon signal of the atom it is attached to, providing a straightforward assignment of the piperidine ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For Piperidine, 1-acetyl-2-ethynyl-, NOESY would be instrumental in determining the stereochemistry at C2 and the preferred conformation of the piperidine ring. For example, correlations between the C2 proton and axial or equatorial protons on adjacent carbons would help to establish its orientation.

The piperidine ring can exist in various conformations, with the chair form being the most stable. For a 2-substituted N-acetylpiperidine, the substituent generally prefers to occupy an axial position to avoid steric interactions with the N-acetyl group. This conformational preference could be investigated using variable temperature NMR studies and by analyzing the coupling constants obtained from the ¹H NMR spectrum.

Isotope effects on NMR chemical shifts can provide subtle but valuable structural information. Substitution of the terminal ethynyl proton with deuterium (²H) would be expected to cause a small upfield shift (to lower ppm values) for the adjacent C2 proton and the sp-hybridized carbons. This is known as a secondary isotope effect and arises from the slightly different vibrational properties of the C-D bond compared to the C-H bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The IR spectrum of Piperidine, 1-acetyl-2-ethynyl- would be characterized by several key absorption bands corresponding to its functional groups.

C≡C-H stretch: A sharp, strong band is expected around 3300 cm⁻¹ for the stretching vibration of the terminal alkyne C-H bond.

C≡C stretch: A weaker absorption band for the carbon-carbon triple bond stretch would appear in the region of 2100-2140 cm⁻¹.

C=O stretch: A strong absorption band due to the carbonyl stretch of the amide group is expected around 1640 cm⁻¹.

C-H stretch: Bands corresponding to the C-H stretching vibrations of the piperidine ring and the acetyl methyl group would be observed in the 2850-3000 cm⁻¹ region.

C-N stretch: The C-N stretching vibration of the amide would likely appear in the 1200-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for Piperidine, 1-acetyl-2-ethynyl-

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| ≡C-H stretch | ~3300 | Strong, Sharp |

| C-H stretch (sp³) | 2850-3000 | Medium |

| C≡C stretch | 2100-2140 | Weak to Medium |

| C=O stretch (amide) | ~1640 | Strong |

| C-N stretch | 1200-1300 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For Piperidine, 1-acetyl-2-ethynyl-, electron ionization mass spectrometry (EI-MS) would provide critical information regarding its fragmentation pattern, which is instrumental in confirming its structure. The molecular ion peak ([M]+) would confirm the compound's molecular weight.

The fragmentation of Piperidine, 1-acetyl-2-ethynyl- under EI conditions can be predicted based on the established fragmentation patterns of related N-acetylated piperidines and ethynyl-substituted heterocycles. nih.gov The primary fragmentation pathways would likely involve the cleavage of the acetyl and ethynyl groups, as well as the characteristic ring fragmentation of the piperidine core.

A plausible fragmentation pattern would include the initial loss of the acetyl group (CH₃CO•) leading to a significant fragment ion. Another prominent fragmentation pathway would be the loss of the ethynyl group (C₂H•). Subsequent fragmentations would involve the opening and cleavage of the piperidine ring, leading to a series of smaller fragment ions.

Tandem mass spectrometry (MS/MS) would be a powerful technique to further investigate these fragmentation pathways. By selecting a specific precursor ion (e.g., the molecular ion or a primary fragment ion) and subjecting it to collision-induced dissociation (CID), a detailed map of the fragmentation cascade can be generated, providing unambiguous structural confirmation. nih.gov

Table 1: Plausible Mass Spectrometry Fragmentation Data for Piperidine, 1-acetyl-2-ethynyl-

| m/z | Proposed Fragment | Description of Loss |

| 151 | [C₉H₁₃NO]⁺ | Molecular Ion ([M]⁺) |

| 124 | [C₇H₁₀N]⁺ | Loss of ethynyl group (•C₂H) |

| 108 | [C₇H₁₀N]⁺ | Loss of acetyl group (•COCH₃) |

| 82 | [C₅H₈N]⁺ | Fragmentation of the piperidine ring |

| 68 | [C₄H₆N]⁺ | Further fragmentation of the piperidine ring |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Application of Advanced Spectroscopic Techniques for Trace Analysis and Purity Assessment

Ensuring the purity of a chemical compound is critical, and advanced spectroscopic techniques are central to this endeavor. For the trace analysis and purity assessment of Piperidine, 1-acetyl-2-ethynyl-, hyphenated chromatographic and spectroscopic methods offer high sensitivity and selectivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for detecting and quantifying trace-level impurities. nih.govnih.gov A validated LC-MS/MS method would allow for the separation of the target compound from its potential impurities, followed by their sensitive detection and quantification. researchgate.net High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown impurities, which is crucial for their identification.

The development of a robust LC-MS/MS method would involve optimizing chromatographic conditions (e.g., column type, mobile phase composition, and gradient elution) and mass spectrometric parameters (e.g., ionization source, collision energy).

Table 2: Illustrative Performance Characteristics of a Hypothetical LC-MS/MS Method for the Analysis of Piperidine, 1-acetyl-2-ethynyl-

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 ng/mL |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Other advanced techniques, such as multidimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC), can also be employed for purity assessment. ipb.pt These techniques can help in identifying and structurally characterizing minor impurities that may not be readily detectable by other methods.

Chemometric Approaches for Multivariate Spectroscopic Data Analysis

Spectroscopic techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy generate large and complex datasets. Chemometrics provides the statistical and mathematical tools to extract meaningful information from this multivariate data. nih.gov For the analysis of Piperidine, 1-acetyl-2-ethynyl-, chemometric methods can be applied to spectroscopic data for quality control, batch-to-batch comparison, and purity assessment. nih.gov

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique that can be used to visualize the inherent structure within a dataset. By applying PCA to the FT-IR or Raman spectra of multiple batches of Piperidine, 1-acetyl-2-ethynyl-, it is possible to identify outliers and assess the consistency of the manufacturing process.

Partial Least Squares (PLS) regression is a supervised method that can be used to build predictive models. For instance, a PLS model could be developed to correlate the spectroscopic data with a specific property of the compound, such as its purity or the concentration of a known impurity. This would enable rapid and non-destructive quality control.

Table 3: Conceptual Application of Principal Component Analysis (PCA) to Spectroscopic Data of Piperidine, 1-acetyl-2-ethynyl- Batches

| Batch ID | Principal Component 1 (PC1) | Principal Component 2 (PC2) | Inferred Quality |

| Batch A | 1.2 | 0.5 | Conforming |

| Batch B | 1.5 | 0.3 | Conforming |

| Batch C | 1.3 | 0.6 | Conforming |

| Batch D | 3.8 | -1.2 | Outlier/Deviating |

| Batch E | 1.1 | 0.4 | Conforming |

The application of chemometric tools to spectroscopic data provides a powerful approach for the comprehensive analysis and quality control of Piperidine, 1-acetyl-2-ethynyl-, enabling a deeper understanding of its chemical properties and ensuring its consistent quality.

Computational Chemistry and Theoretical Investigations of N Acetyl 2 Ethynylpiperidine

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-acetyl-2-ethynylpiperidine, such studies would provide critical data on its three-dimensional structure and the behavior of its electrons.

Density Functional Theory (DFT) Studies on Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of the size and complexity of N-acetyl-2-ethynylpiperidine. A typical DFT study would involve geometry optimization to find the lowest energy arrangement of atoms. This process yields key information such as bond lengths, bond angles, and dihedral angles.

For N-acetyl-2-ethynylpiperidine, DFT calculations would be crucial in determining the precise geometry of the piperidine (B6355638) ring, the orientation of the acetyl and ethynyl (B1212043) groups, and the energetic stability of the molecule. While no specific data exists for this compound, studies on related N-acetylated piperidine derivatives often utilize functionals like B3LYP with basis sets such as 6-311G(d,p) to achieve reliable results.

Table 1: Hypothetical Optimized Geometrical Parameters for N-Acetyl-2-ethynylpiperidine based on DFT Calculations

| Parameter | Value |

|---|---|

| C-N (ring) Bond Length (Å) | Data not available |

| C-C (ring) Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| C≡C Bond Length (Å) | Data not available |

| C-N-C (ring) Bond Angle (°) | Data not available |

| O=C-N Bond Angle (°) | Data not available |

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information, albeit at a higher computational expense than DFT.

For N-acetyl-2-ethynylpiperidine, high-level ab initio calculations would offer a more precise understanding of its electronic energy, electron correlation effects, and other electronic properties. Such studies on similar molecules have been instrumental in validating results from DFT methods and providing benchmark data.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the piperidine ring and the rotation around single bonds mean that N-acetyl-2-ethynylpiperidine can exist in various conformations. Understanding these conformations and the energy required to convert between them is essential for comprehending its chemical behavior.

Theoretical Prediction of Stable Conformations and Interconversion Barriers

Conformational analysis of N-acetyl-2-ethynylpiperidine would involve mapping its potential energy surface to identify stable conformers (energy minima) and transition states (saddle points) for their interconversion. This would reveal the preferred three-dimensional shapes of the molecule and the energy barriers that restrict its flexibility. For instance, the piperidine ring can adopt chair, boat, and twist-boat conformations, and the orientation of the acetyl and ethynyl substituents would further influence the conformational landscape.

Correlation of Computed and Experimental Spectroscopic Parameters (e.g., Chemical Shifts)

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computed structures. For N-acetyl-2-ethynylpiperidine, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing these computed shifts with experimentally measured values, researchers could confirm the predominant conformation of the molecule in solution. Discrepancies between computed and experimental data can also provide insights into solvent effects or dynamic processes.

Table 2: Hypothetical Correlation of Computed and Experimental ¹³C NMR Chemical Shifts for N-Acetyl-2-ethynylpiperidine

| Carbon Atom | Computed Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | Data not available | Data not available |

| C≡C (acetylenic) | Data not available | Data not available |

| C2 (piperidine) | Data not available | Data not available |

| C3 (piperidine) | Data not available | Data not available |

| C4 (piperidine) | Data not available | Data not available |

| C5 (piperidine) | Data not available | Data not available |

| C6 (piperidine) | Data not available | Data not available |

Analysis of Electronic Properties

The arrangement of electrons in a molecule dictates its reactivity and intermolecular interactions. Computational analysis can provide a detailed picture of the electronic landscape of N-acetyl-2-ethynylpiperidine. This includes understanding the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals. Such analyses are crucial for predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values.

For N-acetyl-2-ethynylpiperidine, the MEP map would be expected to show distinct regions of positive, negative, and neutral potential. The areas of most negative potential, typically colored red, are associated with high electron density and are susceptible to electrophilic attack. In this molecule, such regions would likely be concentrated around the oxygen atom of the acetyl group and the triple bond of the ethynyl group, due to the presence of lone pairs and pi-electrons, respectively.

Conversely, regions of positive potential, usually depicted in blue, indicate electron-deficient areas that are prone to nucleophilic attack. These would be anticipated around the hydrogen atoms, particularly those attached to the piperidine ring and the acetyl methyl group. The hydrogen atom of the ethynyl group would also exhibit a positive potential.

Intermediate potential regions, often shown in green, represent areas of relatively neutral charge. The MEP surface provides a comprehensive picture of the molecule's electrostatic landscape, which is fundamental to its intermolecular interactions and chemical reactivity.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity and kinetic stability of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level suggests a greater propensity to donate electrons. For N-acetyl-2-ethynylpiperidine, the HOMO is likely to be located over the electron-rich regions, such as the ethynyl triple bond and the nitrogen and oxygen atoms of the acetyl group.

The LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons. The LUMO of N-acetyl-2-ethynylpiperidine would be expected to be distributed over the acetyl group and the piperidine ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. unair.ac.id A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. unair.ac.id Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. Theoretical calculations on similar piperidine derivatives often show a significant HOMO-LUMO gap, indicating good stability under normal conditions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for N-Acetyl-2-ethynylpiperidine Disclaimer: The following data is hypothetical and for illustrative purposes, based on typical values for similar molecules found in computational chemistry literature.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 6.3 |

Charge Distribution and Atomic Partial Charges

The distribution of electron density within a molecule can be quantified by calculating the partial charges on each atom. sobereva.comwikipedia.org These charges provide insight into the molecule's polarity and are crucial for understanding its electrostatic interactions. Various computational methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to determine these partial charges. fiu.edu

In N-acetyl-2-ethynylpiperidine, the electronegative atoms, namely oxygen and nitrogen, are expected to carry negative partial charges due to their higher affinity for electrons. The oxygen atom of the carbonyl group would possess the most significant negative charge. The nitrogen atom of the piperidine ring, being part of an amide linkage, would also be negatively charged, though to a lesser extent.

The carbon atom of the carbonyl group would exhibit a significant positive partial charge, making it an electrophilic center. The hydrogen atoms attached to the carbon atoms of the piperidine ring and the acetyl group would carry small positive charges. The atoms of the ethynyl group will also have distinct partial charges reflecting the polarity of the C-C triple bond and the C-H bond.

Understanding the atomic partial charges is essential for modeling the molecule's behavior in different chemical environments and for predicting its interactions with other molecules.

Table 2: Hypothetical Atomic Partial Charges for Key Atoms in N-Acetyl-2-ethynylpiperidine Disclaimer: The following data is hypothetical and for illustrative purposes, based on typical values for similar molecules found in computational chemistry literature.

| Atom | Partial Charge (a.u.) |

| O (carbonyl) | -0.55 |

| N (piperidine) | -0.30 |

| C (carbonyl) | +0.65 |

| C (ethynyl, adjacent to ring) | -0.20 |

| C (ethynyl, terminal) | -0.15 |

| H (ethynyl) | +0.10 |

Reaction Mechanism Studies and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The characterization of transition states provides critical information about the energy barrier of a reaction and its feasibility.

For N-acetyl-2-ethynylpiperidine, theoretical studies could investigate various potential reactions, such as additions to the ethynyl group, reactions at the acetyl group, or transformations involving the piperidine ring. For instance, the mechanism of a cycloaddition reaction involving the ethynyl moiety could be explored. Computational methods would allow for the determination of the geometry of the transition state and the calculation of the activation energy, providing insights into the reaction kinetics.

Furthermore, computational studies can help to understand the stereoselectivity and regioselectivity of reactions by comparing the energies of different possible transition states. This predictive power is instrumental in designing new synthetic routes and in understanding the chemical behavior of N-acetyl-2-ethynylpiperidine.

In Silico Screening of Chemical Space for Analogues with Predicted Properties

In silico screening involves the use of computational methods to search large virtual libraries of compounds for molecules with desired properties. mdpi.com This approach can significantly accelerate the drug discovery and materials science research process by prioritizing compounds for synthesis and experimental testing.

Starting with the core structure of N-acetyl-2-ethynylpiperidine, virtual libraries of analogues can be generated by systematically modifying different parts of the molecule. For example, different substituents could be added to the piperidine ring, the acetyl group could be replaced with other acyl groups, or the ethynyl group could be modified.

These virtual libraries can then be screened for a variety of predicted properties, such as binding affinity to a specific biological target, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), or specific electronic or optical properties. For example, if N-acetyl-2-ethynylpiperidine were being investigated as a potential drug candidate, in silico screening could identify analogues with improved binding to a target protein and better drug-like properties. This computational pre-selection helps to focus synthetic efforts on the most promising candidates, saving time and resources.

Applications of N Acetyl 2 Ethynylpiperidine As a Synthetic Building Block in Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

There are no documented instances of N-Acetyl-2-ethynylpiperidine being used as an intermediate in the total synthesis of natural products or other complex organic molecules.

Precursor for the Derivatization of Novel Piperidine (B6355638) Scaffolds

While the structure of N-Acetyl-2-ethynylpiperidine suggests it could be a precursor for diverse piperidine scaffolds, no research has been published detailing such derivatizations.

Utility in Methodologies for Carbon-Carbon Bond Formation

No specific methodologies for carbon-carbon bond formation utilizing N-Acetyl-2-ethynylpiperidine as a key substrate have been reported in the scientific literature.

Strategic Importance in the Development of New Synthetic Reagents and Catalysts

There is no evidence to suggest that N-Acetyl-2-ethynylpiperidine or its derivatives have been strategically employed in the development of new synthetic reagents or catalysts.

Future Research Directions and Emerging Perspectives

Exploration of Unconventional Synthetic Routes for N-Acetyl-2-ethynylpiperidine

The synthesis of N-acetyl-2-ethynylpiperidine would be the foundational step for any further research. While standard synthetic methodologies could likely be employed, the exploration of unconventional routes could offer advantages in terms of efficiency, stereoselectivity, and scalability. Future research could focus on:

Flow Chemistry Approaches: Continuous flow synthesis could offer enhanced control over reaction parameters, leading to higher yields and purity.

Biocatalytic Methods: The use of enzymes for the introduction of the ethynyl (B1212043) group or the acetylation step could provide high stereoselectivity, which is crucial for potential pharmaceutical applications.

Photoredox Catalysis: Light-mediated reactions could enable novel bond formations under mild conditions, potentially offering a more sustainable synthetic route.

A hypothetical synthetic approach could involve the synthesis of 2-ethynylpiperidine (B1602017) followed by N-acetylation. The development of an efficient and stereoselective synthesis of the 2-ethynylpiperidine precursor would be a critical challenge to overcome.

Discovery of Novel Reactivity Patterns and Mechanistic Insights

The presence of the terminal alkyne (ethynyl group) is a key structural feature that would be expected to dominate the reactivity of N-acetyl-2-ethynylpiperidine. Future research would likely investigate:

Click Chemistry: The ethynyl group is a prime candidate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, allowing for the facile conjugation of this piperidine (B6355638) derivative to other molecules.

Sonogashira Coupling: Palladium-catalyzed cross-coupling reactions with aryl or vinyl halides could be explored to synthesize more complex piperidine-containing structures.

Hydration and other additions to the alkyne: The reactivity of the triple bond towards various reagents could be investigated to produce a range of functionalized piperidine derivatives.

Mechanistic studies, employing techniques such as kinetic analysis and isotopic labeling, would be essential to understand the underlying pathways of these potential reactions.

Integration of Advanced Spectroscopic and Computational Techniques for Enhanced Characterization

A thorough characterization of N-acetyl-2-ethynylpiperidine would be crucial. Beyond standard techniques like NMR and mass spectrometry, advanced methods could provide deeper insights into its structure and dynamics:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of proton and carbon signals.

X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction would provide definitive information on the three-dimensional structure and stereochemistry.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict spectroscopic data, conformational preferences, and reaction mechanisms. nih.gov Such computational studies could complement experimental findings and guide further research.

Table 1: Hypothetical Spectroscopic Data for N-acetyl-2-ethynylpiperidine

| Technique | Expected Key Features |

| ¹H NMR | Signals for the piperidine ring protons, a singlet for the acetyl methyl group, and a singlet for the acetylenic proton. |

| ¹³C NMR | Resonances for the piperidine ring carbons, the acetyl carbonyl and methyl carbons, and two signals for the alkyne carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C≡C-H stretch, the C≡C stretch, and the amide C=O stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

This table is speculative and would need to be confirmed by experimental data.

Expansion of Synthetic Applications in Diverse Chemical Fields

The potential applications of N-acetyl-2-ethynylpiperidine would be highly dependent on its discovered reactivity and biological activity. The piperidine scaffold is a common motif in pharmaceuticals, and the ethynyl group provides a versatile handle for further functionalization. Potential areas of application to be explored include:

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic properties. The piperidine moiety is present in numerous bioactive compounds.

Materials Science: Incorporation into polymers or other materials, where the rigid alkyne unit could influence material properties.

Chemical Biology: As a molecular probe, where the alkyne can be used to attach fluorescent dyes or other reporter groups for studying biological processes.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1-acetyl-2-ethynyl-piperidine derivatives?

- Methodology : Acylation of piperidine scaffolds using acetyl groups under mild conditions (e.g., HCOONH4/Pd/C for debenzylation) is a key step. Intramolecular acyl transfer reactions can generate spiropiperidine systems, as demonstrated in studies using 1-benzyl-4-piperidone precursors . Ethynyl group introduction may involve Sonogashira coupling or alkyne-functionalized intermediates, followed by purification via column chromatography and characterization by IR and GC-MS .

Q. How can spectroscopic techniques confirm the structure of 1-acetyl-2-ethynyl-piperidine derivatives?

- Methodology :

- 1H NMR : Detect acetyl methyl protons (1.46–1.64 ppm) and ethynyl proton signals (~2.5 ppm). Piperidine ring protons appear as multiplet signals (2.24–3.50 ppm) .

- IR : Confirm acetyl C=O stretching (~1650–1700 cm⁻¹) and ethynyl C≡C stretching (~2100–2260 cm⁻¹) .

- Mass Spectrometry : Identify molecular ion peaks and fragmentation patterns to validate molecular weight and substituents .

Q. What purification strategies are effective for isolating 1-acetyl-2-ethynyl-piperidine compounds?

- Methodology : Use solvent recrystallization (e.g., ethanol/water mixtures) or flash chromatography with silica gel. Monitor purity via TLC and confirm using GC-MS or HPLC with UV detection .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of 1-acetyl-2-ethynyl-piperidine derivatives?

- Methodology :

- Dataset Preparation : Compile experimental IC50 values (e.g., SERT inhibition) and convert to pIC50 (-log IC50) for normal distribution .

- Descriptor Selection : Use software like ADMET Predictor™ to calculate molecular descriptors (e.g., logP, polar surface area).

- Model Validation : Apply partial least squares (PLS) regression and cross-validation (e.g., leave-one-out) to ensure robustness .

Q. What computational tools evaluate pharmacokinetic properties of 1-acetyl-2-ethynyl-piperidine derivatives?

- Methodology :

- ADMET Prediction : Use ADMET Predictor™ to assess absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition).

- Docking Studies : Simulate ligand-receptor interactions (e.g., with serotonin transporters) using AutoDock Vina or Schrödinger Suite .

Q. How does piperidine ring conformation influence intramolecular acyl transfer reactions?

- Methodology :

- NMR Analysis : Use NOESY/ROESY to detect spatial proximity between acetyl groups and ethynyl substituents.

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to identify energetically favorable pathways for acyl migration .

Q. What crystallographic methods resolve the 3D structure of 1-acetyl-2-ethynyl-piperidine derivatives?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and hydrogen-bonding networks. Refine data using SHELX and visualize with Mercury .

Q. How do PASS and SwissTargetPrediction tools identify biological targets for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.